molecular formula C12H16N2O4S B8369228 Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate

Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate

Cat. No. B8369228
M. Wt: 284.33 g/mol
InChI Key: UVEUKJYFIDRROG-UHFFFAOYSA-N
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Patent
US08735413B2

Procedure details

Isopropyl acetate (300 mL) was charged into a 1000 ml 3-neck flask and cooled to −10˜−5° C. Sulfurisocyanatidic chloride (44.5 mL) was added at −5˜10° C. followed by the addition of phenylmethanol (50.5 mL) in isopropyl acetate (60 mL) at −5˜10° C. over 60 minutes. The mixture reacted at −5˜10° C. and was monitored by HPLC until the content of benzyl alcohol was <2% (after 1 hour at 0° C.). A mixture of acetonitrile (300 mL), 3-methylazetidine hydrochloride (50 g) (Intermediate C, either commercially available or prepared as set out below) and triethylamine (162 mL) was stirred in a 2000 mL 3-neck flask and to this was added the solution of the intermediate benzyl chlorosulfonylcarbamate in isopropyl acetate (360 mL) dropwise at <−5° C. over 90 minutes. The mixture was allowed to warm to RT overnight. The reaction was quenched with acetic acid and pH was adjusted to 4-5. The mixture was separated and the aqueous phase was washed with isopropyl acetate (500 ml) and then separated. The organic phase was combined and washed with 10% brine (2×120 ml), dried with anhydrous magnesium sulphate, filtered and the filter cake washed with isopropyl acetate (30 ml) and filtered to afford the sub-title product (145 g) as a red oil.
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
162 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50.5 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
360 mL
Type
solvent
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(Cl)(N=C=O)(=O)=O.C1(CO)C=CC=CC=1.Cl.[CH3:17][CH:18]1[CH2:21][NH:20][CH2:19]1.Cl[S:23]([NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)(=[O:25])=[O:24]>C(OC(C)C)(=O)C.C(N(CC)CC)C.C(#N)C>[CH3:17][CH:18]1[CH2:21][N:20]([S:23]([NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)(=[O:24])=[O:25])[CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
44.5 mL
Type
reactant
Smiles
S(=O)(=O)(N=C=O)Cl
Step Two
Name
Quantity
162 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
Cl.CC1CNC1
Name
Intermediate C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
50.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)NC(OCC1=CC=CC=C1)=O
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred in a 2000 mL 3-neck flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10˜−5° C
CUSTOM
Type
CUSTOM
Details
The mixture reacted at −5˜10° C.
CUSTOM
Type
CUSTOM
Details
<2% (after 1 hour at 0° C.)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
commercially available or prepared
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with acetic acid and pH
CUSTOM
Type
CUSTOM
Details
The mixture was separated
WASH
Type
WASH
Details
the aqueous phase was washed with isopropyl acetate (500 ml)
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with 10% brine (2×120 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with isopropyl acetate (30 ml)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1CN(C1)S(=O)(=O)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 145 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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